2-Bromo-6-fluorobenzaldehyde

Description

The exact mass of the compound 2-Bromo-6-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

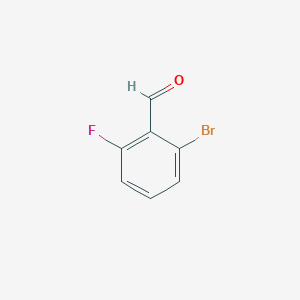

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNILWKRAKKEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625903 | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360575-28-6 | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzaldehyde, with the CAS number 360575-28-6, is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to an aldehyde group on a benzene ring, imparts distinct reactivity that makes it a valuable building block for the construction of complex molecular architectures.[1][2][3] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety information, tailored for professionals in research and development.

Physicochemical and Safety Data

Comprehensive physicochemical and safety data for 2-Bromo-6-fluorobenzaldehyde are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 360575-28-6 | [1][4][5] |

| Molecular Formula | C₇H₄BrFO | [1][4][5] |

| Molecular Weight | 203.01 g/mol | [1][4][5] |

| Appearance | Light yellow to off-white solid/powder | [1] |

| Melting Point | 43-47 °C | [5][6][7] |

| Boiling Point | 228.49 °C | [1] |

| Density | 1.671 g/cm³ | [1] |

| Flash Point | > 110 °C | [5] |

| Solubility | Slightly soluble in water. | [8] |

| Purity | Typically ≥96-99% | [3][5][6] |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | The spectrum displays signals for the aldehydic proton and three aromatic protons. The aldehydic proton is a characteristic singlet in the downfield region. | [9] |

| ¹⁹F NMR | A probe synthesized from this compound is used to determine the enantiopurity of sulfinamides. | [4][6] |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1700 cm⁻¹. | [9] |

| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern for bromine-containing fragments, with a molecular ion peak (M) and an (M+2) peak of nearly equal intensity. | [9] |

Safety and Handling

| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |

| Pictogram | [4] | |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is refrigerated. | [10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A common and efficient method for the synthesis of 2-Bromo-6-fluorobenzaldehyde is the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide. This two-step process begins with the radical bromination of 2-bromo-6-fluorotoluene.

Synthesis Workflow

Caption: Synthesis of 2-Bromo-6-fluorobenzaldehyde.

Experimental Protocol: Kornblum Oxidation

This protocol is adapted from a patented method.[11]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., dichloromethane, chloroform).

-

Add hydrobromic acid (40% aqueous solution).

-

Under illumination with a 1000W iodine tungsten lamp, slowly add 30% hydrogen peroxide dropwise. The molar ratio of 2-bromo-6-fluorotoluene to HBr and H₂O₂ can range from 1:1 to 1:20.

-

Maintain the reaction for 6 to 24 hours.

-

After the reaction is complete, wash the reaction mixture with a saturated sodium sulfite solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.

Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde

-

To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base such as sodium bicarbonate.

-

Heat the mixture with stirring to a temperature between 70-100 °C.

-

Monitor the reaction for 2 to 15 hours until completion.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-bromo-6-fluorobenzaldehyde.

Applications in Organic Synthesis

2-Bromo-6-fluorobenzaldehyde is a key building block for a variety of important chemical transformations, particularly in the synthesis of heterocyclic compounds and in cross-coupling reactions.

Synthesis of 2H-Indazoles

A one-pot, three-component reaction utilizing 2-bromo-6-fluorobenzaldehyde, a primary amine, and sodium azide provides an efficient route to 2H-indazoles, a scaffold present in many biologically active molecules.[6]

Caption: Synthesis of 2H-Indazoles.

This is a general procedure based on literature reports.[9][10]

-

In a reaction vessel, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a primary amine (1.2 eq), and sodium azide (1.5 eq).

-

Add a copper catalyst, such as copper(I) oxide nanoparticles (Cu₂O-NP) or copper(I) iodide (CuI), and a suitable solvent like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG).

-

A base, such as cesium carbonate (Cs₂CO₃), may also be added.

-

Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Isolate and purify the 2H-indazole product using column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-bromo-6-fluorobenzaldehyde is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

This reaction couples 2-bromo-6-fluorobenzaldehyde with an organoboron compound.

Caption: Suzuki-Miyaura Coupling Reaction.

This is a general procedure and may require optimization for specific substrates.

-

To a dry reaction flask, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Seal the flask and purge with an inert gas (e.g., Argon).

-

Add a degassed solvent (e.g., toluene or 1,4-dioxane).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

This reaction forms a carbon-nitrogen bond between 2-bromo-6-fluorobenzaldehyde and an amine.

References

- 1. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. chemscene.com [chemscene.com]

- 6. colorado.edu [colorado.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 11. 2-ブロモ-6-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

2-Bromo-6-fluorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-6-fluorobenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Understanding these properties is crucial for its effective handling, application in synthetic routes, and for ensuring safety and consistency in research and development.

Quantitative Physical Properties

The physical characteristics of 2-Bromo-6-fluorobenzaldehyde have been determined through various analytical methods. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO | [4][5][6] |

| Molecular Weight | 203.01 g/mol | [1][4][5][6][7] |

| CAS Number | 360575-28-6 | [1][4][5][6][8] |

| Appearance | White to off-white or light yellow solid | [1][6] |

| Melting Point | 37-48 °C | [1][4][6][9][10] |

| Boiling Point | 100-102 °C at 8 mmHg; 228.49 °C at 760 mmHg | [4][6][9][10] |

| Density | 1.671 - 1.70 g/cm³ | [4][6][9][10] |

| Solubility | Slightly soluble in water. Soluble in Chloroform and Ethyl Acetate. | [4][9][10] |

| Flash Point | >110 °C (230 °F) | [4][10] |

| Storage Temperature | 2-8 °C under an inert gas (e.g., Nitrogen or Argon) | [4][9][10] |

| Refractive Index | 1.585 | [6][9] |

| Vapor Pressure | 0.073 mmHg at 25°C | [9] |

| Purity | ≥98% | [1][5] |

Experimental Protocols

The determination of the physical properties listed above involves standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2-Bromo-6-fluorobenzaldehyde transitions to a liquid.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 2-Bromo-6-fluorobenzaldehyde

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 2-Bromo-6-fluorobenzaldehyde is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, packing the solid to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method at Reduced Pressure)

Objective: To determine the boiling point of 2-Bromo-6-fluorobenzaldehyde at a specified reduced pressure, which is necessary for compounds that may decompose at their atmospheric boiling point.

Materials and Equipment:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Sample of 2-Bromo-6-fluorobenzaldehyde

Procedure:

-

Apparatus Assembly: The short-path distillation apparatus is assembled. The sample is placed in the round-bottom flask with boiling chips or a stir bar. The thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

System Evacuation: The apparatus is connected to a vacuum pump, and the system is evacuated to the desired pressure (e.g., 8 mmHg). The pressure is monitored with a manometer.

-

Heating: The sample is gently heated using a heating mantle. The stirring is initiated if a magnetic stirrer is used.

-

Observation and Data Recording: The temperature is monitored as the liquid begins to boil and the vapor condenses on the thermometer bulb. The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb into the condenser, is recorded as the boiling point at that pressure.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point of 2-Bromo-6-fluorobenzaldehyde.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 [chemicalbook.com]

- 3. 2-Bromo-6-fluorobenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers [sgtlifesciences.com]

- 5. chemscene.com [chemscene.com]

- 6. innospk.com [innospk.com]

- 7. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 [amp.chemicalbook.com]

2-Bromo-6-fluorobenzaldehyde molecular weight and formula

An In-depth Technical Guide on 2-Bromo-6-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical reagents is paramount. This document provides core data on 2-Bromo-6-fluorobenzaldehyde, a versatile aromatic compound utilized in organic synthesis.

Physicochemical Data

The essential quantitative data for 2-Bromo-6-fluorobenzaldehyde is summarized in the table below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C7H4BrFO[1][2][3][4][5] |

| Molecular Weight | 203.01 g/mol [1][2][3][4][5] |

Structural and Molecular Relationship

The chemical identity of a compound is defined by its structure, which in turn determines its molecular formula and corresponding molecular weight. The following diagram illustrates the logical relationship between the common name of the compound and its fundamental molecular properties.

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectroscopic Analysis of 2-Bromo-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-fluorobenzaldehyde. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds, namely 2-bromobenzaldehyde and 2-fluorobenzaldehyde. This information is intended to serve as a valuable reference for researchers in the identification, characterization, and utilization of this important synthetic intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Bromo-6-fluorobenzaldehyde. These predictions are derived from established substituent effects on the benzene ring and analysis of the NMR data for closely related analogues.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-fluorobenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-C=O | 10.3 - 10.5 | s | - | 1H |

| H-3 | 7.7 - 7.9 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 6.0 | 1H |

| H-4 | 7.3 - 7.5 | t | ³J(H-H) ≈ 8.0 | 1H |

| H-5 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 1.5, ⁵J(H-F) ≈ 2.0 | 1H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-fluorobenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

| C=O | 188 - 192 | d | ⁴J(C-F) ≈ 2-4 |

| C-1 (C-CHO) | 125 - 129 | d | ²J(C-F) ≈ 20-25 |

| C-2 (C-Br) | 118 - 122 | s | - |

| C-3 | 136 - 140 | d | ³J(C-F) ≈ 8-12 |

| C-4 | 126 - 130 | d | ⁴J(C-F) ≈ 2-4 |

| C-5 | 115 - 119 | d | ³J(C-F) ≈ 4-8 |

| C-6 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 250-260 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of 2-Bromo-6-fluorobenzaldehyde for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube securely and ensure the sample is fully dissolved by gentle agitation.

2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR:

-

Set the spectral width to a range appropriate for aromatic and aldehydic protons (e.g., 0-12 ppm).

-

Utilize a standard single-pulse experiment.

-

Set a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon, unless C-F coupling information is desired.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 2-Bromo-6-fluorobenzaldehyde with the predicted proton and carbon assignments.

Caption: Chemical structure of 2-Bromo-6-fluorobenzaldehyde with atom numbering for NMR assignments.

FT-IR and mass spectrometry data for 2-Bromo-6-fluorobenzaldehyde

An In-depth Technical Guide on the FT-IR and Mass Spectrometry of 2-Bromo-6-fluorobenzaldehyde

Introduction

2-Bromo-6-fluorobenzaldehyde (CAS No: 360575-28-6) is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3][4] Its chemical structure, featuring a bromine atom and a fluorine atom ortho to the aldehyde group, imparts unique reactivity and properties. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the analysis of 2-Bromo-6-fluorobenzaldehyde.

FT-IR Spectroscopic Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] The spectrum of 2-Bromo-6-fluorobenzaldehyde is characterized by absorption bands corresponding to its aromatic ring, aldehyde group, and carbon-halogen bonds.

Table 1: Characteristic FT-IR Absorption Bands for 2-Bromo-6-fluorobenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| 2850-2700 | Aldehyde C-H Stretch | Medium-Weak | Often appears as two distinct peaks, one of which can be a shoulder.[6] This is a key diagnostic feature for aldehydes.[6][7] |

| 1710-1685 | Carbonyl (C=O) Stretch | Strong | The position is typical for aromatic aldehydes where conjugation with the ring lowers the frequency.[6][7][8] |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected in this region due to vibrations of the benzene ring. |

| 1300-1200 | C-F Stretch | Strong | The exact position can vary, but a strong absorption is expected for the carbon-fluorine bond. |

| 800-600 | C-Br Stretch | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |

| 900-675 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations that can provide information about the substitution pattern of the ring. |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.

The most distinctive feature in the mass spectrum of 2-Bromo-6-fluorobenzaldehyde is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[9][10]

Table 2: Predicted Mass Spectrometry Data (m/z) for 2-Bromo-6-fluorobenzaldehyde

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 202/204 | [M]⁺˙ | - | Molecular ion peak. The two peaks of similar abundance confirm the presence of one bromine atom. |

| 201/203 | [M-H]⁺ | H• | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[11] |

| 174/176 | [M-CO]⁺˙ | CO | Loss of a neutral carbon monoxide molecule.[11] |

| 173/175 | [M-CHO]⁺ | CHO• | Loss of the formyl radical, resulting from cleavage of the bond between the ring and the carbonyl group.[11] |

| 123 | [M-Br]⁺ | Br• | Loss of the bromine radical. |

| 94 | [C₆H₃F]⁺˙ | Br•, CHO• | Loss of both the bromine and formyl radicals. |

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and Mass Spectrometry data for 2-Bromo-6-fluorobenzaldehyde.

FT-IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples.

-

Instrument Setup : Power on the FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR) and allow it to stabilize.[12]

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application : Place a small amount of the 2-Bromo-6-fluorobenzaldehyde powder directly onto the ATR crystal.[13]

-

Pressure Application : Use the built-in clamp to apply consistent pressure, ensuring good contact between the sample and the crystal.[13]

-

Spectrum Acquisition : Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, co-add 16-32 scans over a spectral range of 4000-400 cm⁻¹.[13]

-

Data Processing : Process the resulting spectrum, which may include baseline correction and peak labeling.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry is ideal for the analysis of volatile and semi-volatile compounds like 2-Bromo-6-fluorobenzaldehyde.[3]

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup : Set up the GC-MS system.

-

GC conditions : Select an appropriate capillary column (e.g., DB-5ms). Set a suitable temperature program for the oven to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

MS conditions : Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV.[13] Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition : The sample components are separated by the GC column and then introduced into the MS ion source, where they are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis : Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-Bromo-6-fluorobenzaldehyde. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the characterization of 2-Bromo-6-fluorobenzaldehyde.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation events for 2-Bromo-6-fluorobenzaldehyde under electron ionization.

References

- 1. ossila.com [ossila.com]

- 2. 2-Bromo-6-fluorobenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 4. 2-Bromo-6-fluorobenzaldehyde, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

2-Bromo-6-fluorobenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-6-fluorobenzaldehyde

Introduction

2-Bromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine and a fluorine atom ortho to the aldehyde group, imparts specific reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

The chemical structure of 2-Bromo-6-fluorobenzaldehyde consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 6, and a formyl (aldehyde) group at position 1.

IUPAC Name: 2-bromo-6-fluorobenzaldehyde[4]

Synonyms: 6-Bromo-2-fluorobenzaldehyde, 2-Fluoro-6-bromobenzaldehyde[3]

Chemical Identifiers:

-

SMILES: C1=CC(=C(C(=C1)Br)C=O)F[4]

-

InChI: InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H[4]

-

InChIKey: PJNILWKRAKKEQM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for 2-Bromo-6-fluorobenzaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO | [1][2][4] |

| Molecular Weight | 203.01 g/mol | [2][3] |

| CAS Number | 360575-28-6 | [1][2][4] |

| Appearance | White to off-white or beige solid/powder | [2][3] |

| Melting Point | 43-47 °C | [5][6] |

| Boiling Point | 228.49 °C | [1] |

| Density | 1.671 g/cm³ | [1] |

| Flash Point | > 110 °C (closed cup) | |

| Solubility | Slightly soluble in water | [5] |

| Refractive Index | 1.585 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromo-6-fluorobenzaldehyde and its application in the synthesis of heterocyclic compounds are provided below.

Synthesis of 2-Bromo-6-fluorobenzaldehyde via Kornblum Oxidation

This protocol describes the synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene.[7][8] The process involves two main steps: radical bromination of the methyl group followed by Kornblum oxidation of the resulting benzyl bromide.[8]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, add 2-bromo-6-fluorotoluene and a suitable organic or inorganic solvent.

-

Add hydrobromic acid to the mixture.

-

Under light conditions, slowly add hydrogen peroxide dropwise to the reaction mixture. The light initiates the radical reaction.

-

Allow the reaction to proceed for 6 to 24 hours.

-

After the reaction is complete, wash the reaction solution with a saturated sodium sulfite solution, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.[7]

Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde

-

To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic compound such as sodium bicarbonate.

-

Control the reaction temperature at a range of 70-100°C (e.g., 95°C).

-

After 2 to 8 hours of reaction, pour the reaction mixture into ice water.

-

Extract the product with an organic solvent (e.g., ether).

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 2-bromo-6-fluorobenzaldehyde.[7][9]

Application in the Synthesis of 2H-Indazoles

2-Bromo-6-fluorobenzaldehyde is a valuable precursor for the synthesis of bicyclic heterocycles like indazoles.[3][6] The following is a representative protocol for a copper-catalyzed synthesis.

-

In a reaction vessel, combine 2-bromo-6-fluorobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., copper(II) oxide).

-

Add a suitable solvent, such as polyethylene glycol (PEG).

-

Heat the mixture with stirring (e.g., to 110 °C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, isolate and purify the 2H-indazole product using standard laboratory procedures.[6]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to 2-Bromo-6-fluorobenzaldehyde.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers [sgtlifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

The Intricate Dance of Electrons: A Technical Guide to the Electronic Effects of Bromine and Fluorine in 2-Bromo-6-fluorobenzaldehyde

For Immediate Release

[CITY, State] – [Date] – In the landscape of pharmaceutical and materials science research, a deep understanding of the electronic properties of core chemical building blocks is paramount for the rational design of novel molecules and synthetic pathways. This technical guide provides an in-depth analysis of the electronic effects of bromine and fluorine substituents in 2-bromo-6-fluorobenzaldehyde, a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Dichotomy of Halogen Electronic Effects

Halogens, when attached to an aromatic ring, exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is the withdrawal of electron density through the sigma (σ) bond due to the high electronegativity of the halogen. The resonance effect, conversely, involves the donation of electron density from the halogen's lone pairs into the aromatic π-system. The interplay of these two effects governs the overall electron density of the aromatic ring and, consequently, the reactivity of the molecule.

In the case of 2-bromo-6-fluorobenzaldehyde, both bromine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect. However, the resonance effect of fluorine is weaker than its inductive effect due to the large energy difference between the 2p orbital of fluorine and the π-system of the benzene ring. Similarly, the 4p orbital of bromine has poor overlap with the aromatic π-system, making its resonance contribution also subordinate to its inductive effect. The net result is a significant deactivation of the aromatic ring towards electrophilic substitution and an enhancement of the electrophilicity of the carbonyl carbon.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-bromo-6-fluorobenzaldehyde provide quantitative insights into its electronic structure.

Table 1: Physicochemical Properties of 2-Bromo-6-fluorobenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 360575-28-6 | [1][2] |

| Molecular Formula | C₇H₄BrFO | [1][2] |

| Molecular Weight | 203.01 g/mol | [1][2] |

| Melting Point | 43-47 °C | [3] |

| Appearance | Beige powder | [3] |

Table 2: ¹H NMR Spectroscopic Data for 2-Bromo-6-fluorobenzaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.36 | s | - | Aldehydic proton (-CHO) |

| 7.48-7.49 | d | 10 | Aromatic H |

| 7.38-7.43 | m | 25 | Aromatic H |

| 7.13-7.16 | t | 15 | Aromatic H |

The downfield shift of the aldehydic proton and the aromatic protons is indicative of the electron-withdrawing nature of the bromine and fluorine substituents.

Experimental Protocols

Synthesis of 2-Bromo-6-fluorobenzaldehyde via Kornblum Oxidation

A common method for the synthesis of 2-bromo-6-fluorobenzaldehyde is the Kornblum oxidation of 2-bromo-6-fluorobenzyl bromide.[4]

Materials:

-

2-bromo-6-fluorobenzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-bromo-6-fluorobenzyl bromide in DMSO.

-

Add sodium bicarbonate to the solution.

-

Heat the reaction mixture with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-bromo-6-fluorobenzaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of 2-bromo-6-fluorobenzaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹³C NMR, use a higher concentration of the sample (~50 mg/mL) and acquire the spectrum with proton decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of a solid sample of 2-bromo-6-fluorobenzaldehyde using an ATR (Attenuated Total Reflectance) accessory.

-

Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Visualizing Electronic Effects and Reactivity

The electronic effects of the substituents dictate the reactivity of 2-bromo-6-fluorobenzaldehyde. The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophilic attack, a key step in many synthetic transformations.

Caption: Interplay of electronic effects in 2-bromo-6-fluorobenzaldehyde.

The enhanced electrophilicity of the carbonyl group makes 2-bromo-6-fluorobenzaldehyde a valuable precursor for the synthesis of various heterocyclic compounds, such as indazoles, which are important scaffolds in medicinal chemistry.[3]

Caption: Synthetic utility in the formation of indazole derivatives.

Conclusion

The bromine and fluorine substituents in 2-bromo-6-fluorobenzaldehyde exert a dominant electron-withdrawing inductive effect, which significantly influences its chemical reactivity. This is reflected in its spectroscopic properties and its utility as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. A thorough understanding of these electronic effects is crucial for the strategic design and development of new pharmaceuticals and functional materials.

References

2-Bromo-6-fluorobenzaldehyde stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluorobenzaldehyde is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1][2] Its unique substitution pattern provides a versatile scaffold for creating complex molecular architectures.[1][2] However, to ensure the integrity and reactivity of this compound, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are paramount. This guide provides a comprehensive overview of the stability of 2-Bromo-6-fluorobenzaldehyde, recommended storage conditions, and best practices for its handling to maintain its quality and ensure safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-6-fluorobenzaldehyde is presented in Table 1. These properties are fundamental to its handling and storage. The compound is a solid at room temperature with a relatively low melting point.[1][3][4][5]

Table 1: Physical and Chemical Properties of 2-Bromo-6-fluorobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO | [1][2][3][6][7] |

| Molecular Weight | 203.01 g/mol | [1][2][5][6][7] |

| Appearance | Beige or light yellow solid powder | [1][3] |

| Melting Point | 43-47 °C | [3][4][5] |

| Boiling Point | 100-102 °C at 8 mmHg | [4][8] |

| Flash Point | >110 °C (>230 °F) | [4][5][8] |

| Solubility | Slightly soluble in water.[8] No specific data available for other solvents, but likely soluble in common organic solvents. |

Stability Profile

2-Bromo-6-fluorobenzaldehyde is generally stable under recommended storage conditions.[3] However, its stability can be compromised by exposure to adverse conditions such as light, air (oxygen), moisture, and high temperatures.

Inferred Degradation Pathways

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid). This process can be accelerated by exposure to air (oxygen) and light.[9][10][11][12][13][14]

-

Photodegradation: Aromatic aldehydes can be sensitive to light, particularly UV radiation.[13] Photochemical reactions can lead to the formation of various degradation products, including benzoic acid derivatives.[13]

-

Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can undergo decomposition.[3][6][15][16] While the specific decomposition products of 2-Bromo-6-fluorobenzaldehyde are not documented, thermal stress should be avoided to prevent the formation of impurities.

-

Hydrolysis: Although generally stable, prolonged exposure to moisture could potentially lead to hydrolysis, though this is less likely to be a primary degradation pathway under normal storage conditions.

Recommended Storage Conditions

To maintain the purity and stability of 2-Bromo-6-fluorobenzaldehyde, the following storage conditions are recommended, summarized in Table 2.

Table 2: Recommended Storage Conditions for 2-Bromo-6-fluorobenzaldehyde

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a cool, well-ventilated area.[1] Some suppliers recommend refrigeration at 4°C. | To minimize the rate of potential degradation reactions. | [6] |

| Atmosphere | Store under an inert gas, such as nitrogen.[6][8] | To prevent oxidation of the aldehyde group by atmospheric oxygen. | [6] |

| Container | Keep container tightly closed.[15] | To prevent exposure to moisture and air. | |

| Light | Protect from light.[15] | To prevent photochemical degradation. | [15] |

Handling and Experimental Protocols

Adherence to proper handling procedures is crucial to prevent contamination and degradation, as well as to ensure the safety of laboratory personnel.

General Handling

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4][15]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Keep away from food and drink.[3]

Experimental Best Practices

-

When using 2-Bromo-6-fluorobenzaldehyde in reactions, it is advisable to use a fresh container or a sample that has been properly stored.

-

For reactions sensitive to oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Ensure that all solvents and reagents used in conjunction with 2-Bromo-6-fluorobenzaldehyde are dry and free of impurities that could catalyze its degradation.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of 2-Bromo-6-fluorobenzaldehyde to ensure its stability and safe use.

Caption: Workflow for optimal storage and handling of 2-Bromo-6-fluorobenzaldehyde.

Conclusion

While 2-Bromo-6-fluorobenzaldehyde is a stable compound under the recommended conditions, its aldehyde functionality makes it susceptible to degradation if not stored and handled properly. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes. The primary stability concerns are oxidation and photodegradation, which can be effectively mitigated by storage at low temperatures, under an inert atmosphere, and protected from light.

References

- 1. innospk.com [innospk.com]

- 2. ossila.com [ossila.com]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 5. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.ciop.pl [m.ciop.pl]

- 16. cetjournal.it [cetjournal.it]

Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene, a key transformation for producing a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route involves a two-step process: radical-initiated benzylic bromination of the toluene derivative followed by oxidation of the resulting benzyl bromide to the desired aldehyde. This document provides a comparative analysis of benzylic bromination methodologies and a detailed protocol for the widely utilized Kornblum oxidation.

Overview of the Synthetic Pathway

The conversion of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde is efficiently achieved through the formation of a 2-bromo-6-fluorobenzyl bromide intermediate. This intermediate is then oxidized to the final aldehyde product. The overall transformation is depicted below.

Caption: Overall two-step synthesis of 2-bromo-6-fluorobenzaldehyde.

Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene

The initial and critical step is the selective bromination of the methyl group of 2-bromo-6-fluorotoluene. This is a radical substitution reaction. Two common and effective methods for this transformation are presented below.

Method A: Hydrobromic Acid and Hydrogen Peroxide

This method utilizes the in-situ generation of bromine radicals from the reaction of hydrobromic acid and hydrogen peroxide under photolytic conditions.[1]

-

To a reaction vessel equipped with a stirrer, condenser, and a light source, add 2-bromo-6-fluorotoluene and an appropriate solvent (e.g., water or an organic solvent).

-

Add a 40% aqueous solution of hydrobromic acid.

-

Under illumination, slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture.

-

Maintain the reaction temperature and continue stirring for 6 to 24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium sulfite solution to quench any remaining peroxide and bromine, followed by water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Bromo-6-fluorotoluene | 1.0 eq |

| 40% Hydrobromic Acid | 1.0 - 1.5 eq |

| 30% Hydrogen Peroxide | 1.0 - 1.5 eq |

| Reaction Temperature | Ambient to 80°C |

| Reaction Time | 18 - 30 hours |

| Yield of Intermediate | 86% - 90% |

| Purity of Intermediate | >94% |

Method B: N-Bromosuccinimide (NBS)

A widely used and effective alternative for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator.[2]

-

In a round-bottom flask fitted with a condenser and a magnetic stirrer, dissolve 2-bromo-6-fluorotoluene in a suitable inert solvent (e.g., carbon tetrachloride or acetonitrile).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate the reaction.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to afford the crude 2-bromo-6-fluorobenzyl bromide.

Step 2: Kornblum Oxidation of 2-Bromo-6-fluorobenzyl bromide

The Kornblum oxidation is a reliable method for converting the intermediate benzyl bromide to the final aldehyde using dimethyl sulfoxide (DMSO) as the oxidant.[3][4]

Mechanism of Kornblum Oxidation

References

An In-Depth Technical Guide to the Kornblum Oxidation for the Synthesis of 2-Bromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kornblum oxidation, with a specific focus on its application in the synthesis of 2-Bromo-6-fluorobenzaldehyde, a crucial building block in organic and medicinal chemistry.[1] This document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in chemical research and drug development.

Introduction to the Kornblum Oxidation

The Kornblum oxidation, named after its developer Nathan Kornblum, is a highly effective method for converting primary and secondary alkyl halides or their tosylate equivalents into the corresponding aldehydes and ketones.[2][3][4] The reaction typically utilizes dimethyl sulfoxide (DMSO) as both the oxidant and solvent, in the presence of a mild base like sodium bicarbonate (NaHCO₃).[3][5] A key advantage of this method is its mild reaction conditions, which prevent the over-oxidation of the resulting aldehyde to a carboxylic acid, a common issue with stronger oxidizing agents.[3][6] The reaction is particularly well-suited for activated substrates, such as benzylic halides.[2][3]

The synthesis of 2-Bromo-6-fluorobenzaldehyde via this route starts from 2-bromo-6-fluorobenzyl bromide, which is itself typically synthesized from 2-bromo-6-fluorotoluene.[5][7]

Overall Synthesis Pathway

The transformation from 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde is a two-step process. First, the benzylic position of 2-bromo-6-fluorotoluene is selectively brominated to yield 2-bromo-6-fluorobenzyl bromide.[5][7] This intermediate is then oxidized using the Kornblum reaction to produce the target aldehyde.[5][6][7]

Caption: Overall synthesis route for 2-Bromo-6-fluorobenzaldehyde.

The Kornblum Oxidation Mechanism

The mechanism of the Kornblum oxidation is a well-established pathway that proceeds in distinct steps:

-

SN2 Nucleophilic Attack: The reaction begins with a nucleophilic attack by the oxygen atom of dimethyl sulfoxide (DMSO) on the electrophilic carbon of the 2-bromo-6-fluorobenzyl bromide. This Sₙ2 displacement of the bromide leaving group forms a key intermediate, an alkoxysulfonium salt.[3][5]

-

Base-Promoted Elimination: In the presence of a mild base, such as sodium or potassium bicarbonate, a proton is abstracted from the benzylic carbon of the alkoxysulfonium salt. This deprotonation facilitates an elimination reaction.

-

Product Formation: The intermediate then collapses, yielding the final aldehyde product (2-Bromo-6-fluorobenzaldehyde), dimethyl sulfide (DMS) as a byproduct, and the corresponding inorganic salt and water.[3][5]

Caption: Mechanism of the Kornblum Oxidation.

Quantitative Data Summary

The following table summarizes quantitative data from various experimental protocols for the Kornblum oxidation step in the synthesis of 2-Bromo-6-fluorobenzaldehyde, as detailed in patent literature.

| Parameter | Example 1[6] | Example 2[6] |

| Starting Material | 2-Bromo-6-fluorobenzyl bromide | 2-Bromo-6-fluorobenzyl bromide |

| Solvent (Oxidant) | 15 ml Dimethyl Sulfoxide (DMSO) | 20 ml Dimethyl Sulfoxide (DMSO) |

| Base | 5.46 g Sodium Bicarbonate (NaHCO₃) | 10.35 g Potassium Bicarbonate (KHCO₃) |

| Reaction Temperature | 95°C | 100°C |

| Reaction Time | 12 hours | 15 hours |

| Work-up | Poured into 150 ml ice water | Poured into 200 ml ice water |

| Final Product | 0.72 g 2-Bromo-6-fluorobenzaldehyde | 0.69 g 2-Bromo-6-fluorobenzaldehyde |

| Purity | 99.7% | 99.7% |

| Yield | 70.8% | 68.7% |

Detailed Experimental Protocols

The following protocols are based on methods described for the synthesis of 2-Bromo-6-fluorobenzaldehyde via Kornblum oxidation.[6][7]

Protocol 1: Synthesis using Sodium Bicarbonate [6]

-

Reaction Setup: To a reaction vessel containing 2.54 g of 2-bromo-6-fluorobenzyl bromide, add 15 ml of dimethyl sulfoxide (DMSO).

-

Addition of Base: Add 5.46 g of sodium bicarbonate (NaHCO₃) to the mixture.

-

Heating: Heat the reaction mixture to 95°C and maintain this temperature with stirring for 12 hours.

-

Quenching: After the reaction is complete, cool the mixture and pour it into 150 ml of ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether = 1:28) to obtain pure 2-bromo-6-fluorobenzaldehyde.

Protocol 2: Synthesis using Potassium Bicarbonate [6]

-

Reaction Setup: In a suitable flask, combine 2.34 g of 2-bromo-6-fluorobenzyl bromide with 20 ml of dimethyl sulfoxide (DMSO).

-

Addition of Base: Add 10.35 g of potassium bicarbonate (KHCO₃) to the solution.

-

Heating: Heat the mixture to 100°C and stir for 15 hours.

-

Quenching: Upon completion, cool the reaction and pour it into 200 ml of ice water.

-

Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic extract with water, followed by saturated brine. Dry the solution over anhydrous sodium sulfate.

-

Purification: Remove the solvent via rotary evaporation. The resulting residue is purified by silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether = 1:30) to yield the final product.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 2-Bromo-6-fluorobenzaldehyde via Kornblum oxidation is illustrated below.

Caption: General experimental workflow for the Kornblum oxidation.

Conclusion

The Kornblum oxidation is a robust and reliable method for the synthesis of 2-Bromo-6-fluorobenzaldehyde from its corresponding benzyl bromide precursor.[6][7] The reaction proceeds under relatively mild conditions, utilizes readily available and inexpensive reagents, and provides high purity product in good yields.[6][7] The straightforward experimental procedure and simple work-up make it an attractive and practical choice for laboratory and potential industrial-scale synthesis, supporting its continued use in the development of novel pharmaceuticals and other high-value chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

A Theoretical and Computational Investigation of the Molecular Structure of 2-Bromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the molecular structure of 2-Bromo-6-fluorobenzaldehyde. By leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we can gain detailed insights into the geometric, vibrational, and electronic properties of this important synthetic intermediate. This document outlines the computational protocols and presents key data in a structured format to aid researchers in their understanding and application of this compound.

Computational Methodology

The theoretical examination of 2-Bromo-6-fluorobenzaldehyde's structure is predominantly carried out using Density Functional Theory (DFT).[1] This computational method offers a favorable balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

The following protocol outlines the standard computational procedure for analyzing the structure of 2-Bromo-6-fluorobenzaldehyde.

-

Software: All quantum chemical calculations are typically performed using a software package such as Gaussian, ORCA, or similar programs.[2][3]

-

Initial Structure: An initial 3D structure of 2-Bromo-6-fluorobenzaldehyde is constructed using a molecular editor.

-

Method Selection: The geometry optimization and subsequent frequency calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]

-

Basis Set: The 6-311G* or a more extensive 6-311++G(d,p) basis set is commonly employed to accurately describe the electronic distribution of the molecule.[1][4]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process iteratively adjusts the positions of the atoms until a stationary point is reached, confirmed by the absence of imaginary vibrational frequencies.

-

Vibrational Frequency Calculation: Following successful optimization, harmonic vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are used to predict the infrared (IR) and Raman spectra of the molecule and to confirm that the optimized structure corresponds to a true energy minimum.[1]

Molecular Structure and Geometry

The molecular structure of 2-Bromo-6-fluorobenzaldehyde is characterized by a planar benzene ring with ortho-substitution of bromine and fluorine atoms relative to the aldehyde group. This substitution pattern introduces significant steric and electronic effects that influence the molecule's overall geometry and reactivity.[1]

Conformational Analysis

A key structural feature is the orientation of the aldehyde group (-CHO) relative to the adjacent halogen atoms. Theoretical calculations on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, indicate that the aldehyde oxygen can exist in a trans or cis configuration relative to the bromine atom.[1][5] The trans conformer, where the oxygen atom is oriented away from the bulky bromine atom, is generally predicted to be the more stable configuration due to minimized steric hindrance.[5]

Geometric Parameters

The following table summarizes key geometric parameters for 2-Bromo-6-fluorobenzaldehyde and related structures, derived from theoretical calculations and X-ray crystallography data. These values provide a quantitative description of the molecule's bond lengths and angles.

| Parameter | Atom(s) Involved | Typical Calculated/Experimental Value |

| Bond Lengths (Å) | ||

| Carbonyl Bond | C=O | 1.21 Å[1] |

| Carbon-Bromine Bond | C-Br | ~1.89 Å |

| Carbon-Fluorine Bond | C-F | ~1.35 Å |

| Aldehyde C-H Bond | C-H (aldehyde) | ~1.10 Å |

| Aromatic C-C Bonds | C-C (ring) | 1.39 - 1.41 Å |

| Bond Angles (°) | ||

| Fluorine-Carbon-Carbon | F–C6–C7 | 120.5°[1] |

| Carbon-Carbonyl-Oxygen | C-C=O | ~125° |

| Carbon-Carbon-Halogen | C-C-Br / C-C-F | ~120° |

Note: Some values are based on closely related structures due to the limited availability of a complete published dataset for 2-Bromo-6-fluorobenzaldehyde specifically.

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations are essential for interpreting experimental IR and Raman spectra. By assigning calculated vibrational modes to observed spectral bands, the molecular structure can be confirmed.[1] The table below presents a representative assignment of key vibrational modes for substituted benzaldehydes.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2900 - 2800 | Aldehyde C-H stretching |

| 1715 - 1690 | Carbonyl (C=O) stretching |

| 1600 - 1450 | Aromatic C=C ring stretching |

| 1300 - 1100 | C-F stretching |

| 1200 - 1000 | In-plane C-H bending |

| 800 - 600 | C-Br stretching |

| Below 600 | Out-of-plane ring deformations and torsions |

This table is based on typical frequency ranges for functional groups in similar aromatic compounds.[6][7]

Visualization of the Computational Workflow

The logical flow of a theoretical analysis of 2-Bromo-6-fluorobenzaldehyde can be visualized as a sequence of computational tasks, each building upon the previous one. The following diagram, generated using the DOT language, illustrates this standard workflow.

References

- 1. 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | Benchchem [benchchem.com]

- 2. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime | 2174011-34-6 [smolecule.com]

- 5. 2-Bromo-6-(difluoromethoxy)benzaldehyde | 1404115-37-2 | Benchchem [benchchem.com]

- 6. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Benchchem [benchchem.com]

- 7. 2-Bromo-6-methylbenzaldehyde | 176504-70-4 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Safety Data Sheet (SDS) for 2-Bromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-6-fluorobenzaldehyde (CAS No. 360575-28-6). The information is compiled from various Safety Data Sheets and standardized testing guidelines to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost safety and precision.

Chemical Identification and Physical Properties

2-Bromo-6-fluorobenzaldehyde is a substituted aromatic aldehyde, appearing as a white to off-white or light yellow solid.[1] It is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3][4]

Table 1: Physicochemical Data for 2-Bromo-6-fluorobenzaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO | [1][5][6][7] |

| Molecular Weight | 203.01 g/mol | [1][5][6][7][8][9] |

| CAS Number | 360575-28-6 | [1][4][5][6][7] |

| Appearance | White to off-white solid/powder; Light yellow solid; Beige solid | [1][10] |

| Melting Point | 43-47 °C; 37-46 °C; 45-58 °C | [1][5][10] |

| Boiling Point | ~228.49 °C | |

| Density | ~1.671 g/cm³ | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [11] |

| Solubility | Slightly soluble in water. | |

| Storage Temperature | 0-8 °C; 4°C, under nitrogen; Refrigerated | [1][6][12] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[8][10][13]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Below is a diagram illustrating the flow of information typically found in a Safety Data Sheet, from initial identification to final disposal considerations.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

Experimental Protocols for Hazard Determination

The GHS classifications are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific test data for 2-Bromo-6-fluorobenzaldehyde is often not publicly available, this section details the methodologies used to generate such classifications.

Physical Property Determination: Melting Point (OECD Guideline 102)

This protocol outlines the capillary tube method for determining the melting point or range of a chemical substance.

Methodology:

-

Sample Preparation: The solid substance is finely powdered and dried. A small amount is then packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-4 mm.[14]

-

Apparatus: A melting point apparatus with a heated metal block or a liquid bath is used. The apparatus must contain a calibrated temperature measuring device.[15]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially to a point approximately 10°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.

-

-

Observation and Reporting:

-

The initial melting point is the temperature at which the first signs of liquefaction are observed.

-

The final melting point is the temperature at which the substance becomes completely liquid.[16]

-

The melting range is the interval between the initial and final melting points. For a pure substance, this range is typically narrow.

-

Caption: Experimental workflow for melting point determination.

Toxicological Property Determination

Table 3: Summary of OECD Test Guidelines for Toxicological Classification

| Hazard Classification | OECD Guideline | Summary of Protocol |

| Acute Oral Toxicity (Category 4) | OECD 420: Fixed Dose Procedure | Groups of animals (typically female rats) are dosed in a stepwise procedure at fixed doses (5, 50, 300, 2000 mg/kg). The initial dose is selected to produce signs of toxicity without mortality. The procedure continues until a dose causing evident toxicity or no more than one death is identified. Classification is based on the dose at which these effects are observed.[6][10][17] |

| Skin Irritation (Category 2) | OECD 404: Acute Dermal Irritation/Corrosion | A single dose (0.5 g for solids) is applied to a small area of skin (~6 cm²) on a test animal (typically a rabbit) for a 4-hour exposure period. The skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days. The severity and reversibility of these lesions determine the classification.[8][11][18][19] |

| Serious Eye Irritation (Category 2) | OECD 405: Acute Eye Irritation/Corrosion | A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours for lesions of the cornea, iris, and conjunctiva. The severity and reversibility of effects within a 21-day observation period determine the classification.[1][12][13][20][21] |

Note: These tests are conducted in vivo. Modern approaches emphasize a weight-of-evidence analysis, including in vitro data, to minimize animal testing.[12]

Safe Handling, Storage, and Disposal

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Table 4: Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation | Source(s) |

| Ventilation | Handle in a well-ventilated place or in a fume hood to avoid inhalation of dust or vapors. | [10][13][18] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. - Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate cartridge. | [10][13] |

| Safe Handling Practices | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep away from sources of ignition. | [10][13][18] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from 0-8°C. Store away from incompatible materials. | [1][10][13] |

| Accidental Release Measures | Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid dust formation. Sweep up the spilled substance and collect it in a suitable, closed container for disposal. | [10][13][18] |

Disposal Considerations

As a halogenated organic compound, 2-Bromo-6-fluorobenzaldehyde should be disposed of as hazardous waste.[21][22]

-

Method: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[18]

-

Prohibitions: Do not contaminate water, foodstuffs, or feed. Do not discharge into sewer systems or the environment.[18]

-

Containers: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[12][13]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Avoid formation of dust, and exposure to heat or sources of ignition.[13][18]

-

Incompatible Materials: No specific data available, but segregation from strong oxidizing agents, acids, and bases is good practice.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).[12]

First-Aid Measures

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measure | Source(s) |